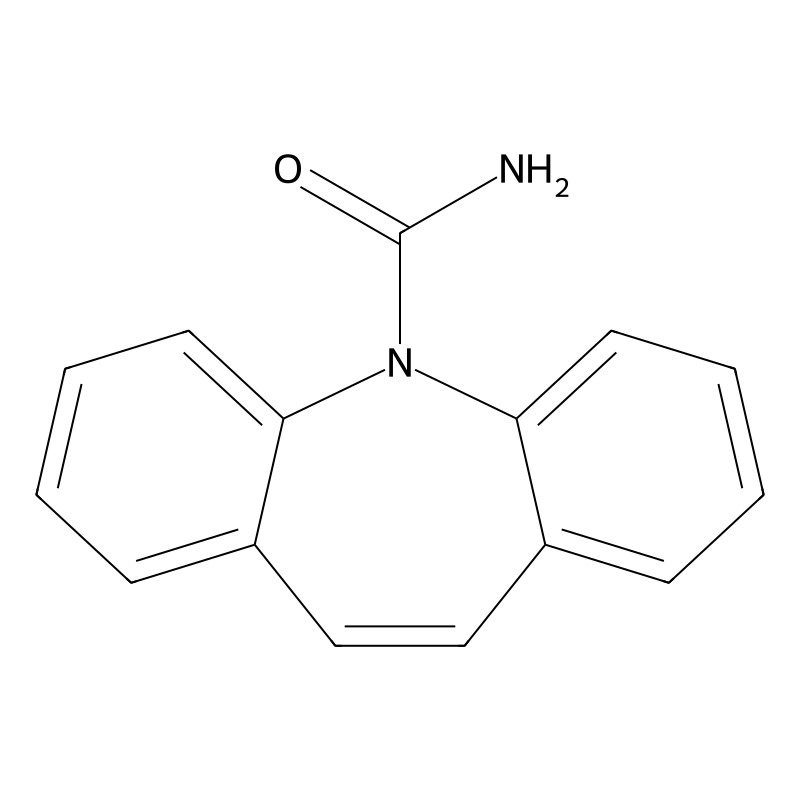

Carbamazepine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sol in alcohol, acetone, propylene glycol; practically insol in water

Soluble in chloroform, dimethylformamide, ethylene glycol monomethyl ether, or methanol; only slightly soluble in ethanol or glacial acetic acid

1.52e-01 g/L

Synonyms

Canonical SMILES

Carbamazepine in Epilepsy Research

Carbamazepine is one of the most widely used medications for epilepsy, both in adults and children []. Research into its mechanisms of action and effectiveness in various seizure types is ongoing. Here are some key areas of scientific exploration:

Understanding Mechanisms of Action

While carbamazepine is a well-established anticonvulsant, the exact mechanisms by which it controls seizures are not fully understood. Research is investigating its effects on sodium and calcium channels in neurons, which are believed to play a role in seizure generation [].

Treatment of Specific Seizure Types

Studies are examining the efficacy of carbamazepine in treating different types of seizures. For example, research is ongoing to determine its effectiveness in controlling focal seizures, which arise from a specific area of the brain [].

Combination Therapy

Carbamazepine is often used in combination with other antiepileptic drugs (AEDs) to achieve better seizure control. Research is evaluating the effectiveness and safety of various combinations for different seizure types [].

Long-Term Effects

Long-term use of carbamazepine can have some side effects. Research is investigating these effects and exploring ways to mitigate them while maintaining seizure control [].

Carbamazepine Research Beyond Epilepsy

Carbamazepine's effectiveness extends beyond epilepsy treatment. Scientific research is exploring its potential applications in other neurological and psychiatric conditions:

Bipolar Disorder

Studies suggest that carbamazepine may be effective in treating bipolar disorder, particularly for managing manic episodes [].

Neuropathic Pain

Carbamazepine is used to treat neuropathic pain, which arises from damage to nerves. Research is investigating its mechanisms of action in pain management [].

Trigeminal Neuralgia

This specific type of facial pain may respond to carbamazepine treatment. Research is ongoing to determine its effectiveness in this condition [].

Carbamazepine is a pharmaceutical compound primarily used as an anticonvulsant and mood stabilizer. It is indicated for the treatment of epilepsy, trigeminal neuralgia, and bipolar disorder. The chemical structure of carbamazepine is represented by the formula C₁₅H₁₂N₂O, and it typically appears as a white crystalline powder. The compound was first synthesized in 1953 and has since become a widely prescribed medication due to its efficacy in controlling seizures and managing neuropathic pain .

The primary mechanism of action of carbamazepine involves the blockade of voltage-gated sodium channels. By binding preferentially to these channels in their inactive state, carbamazepine inhibits repetitive neuronal firing, which is crucial for its anticonvulsant properties. Additionally, there is evidence suggesting that carbamazepine may influence serotonin systems, potentially acting as a serotonin releasing agent or reuptake inhibitor . Its active metabolite, carbamazepine-10,11-epoxide, is primarily responsible for its therapeutic effects .

Carbamazepine can be synthesized through various methods, including:

- Condensation Reaction: The synthesis often begins with the reaction of 5H-dibenz[b,f]azepine-5-carboxamide with an appropriate alkylating agent.

- Cyclization: This involves cyclizing the intermediate products to form the final carbamazepine structure.

- Purification: The crude product is typically purified through recrystallization or chromatography to achieve pharmaceutical-grade quality .

Carbamazepine has several applications in medicine:

- Epilepsy Treatment: It is effective in controlling various types of seizures.

- Neuropathic Pain Management: It is used to alleviate pain associated with conditions like trigeminal neuralgia.

- Bipolar Disorder: Carbamazepine is utilized in managing manic episodes and stabilizing mood .

Carbamazepine exhibits significant drug interactions that can affect its efficacy and safety profile:

- Cytochrome P450 Induction: Carbamazepine induces its own metabolism via cytochrome P450 enzymes, particularly CYP3A4, leading to reduced serum levels of concomitant medications .

- Grapefruit Juice Interaction: Grapefruit juice can increase the bioavailability of carbamazepine by inhibiting intestinal CYP3A4 activity .

- Potential for Allergic Reactions: There is a risk of severe allergic reactions such as Stevens-Johnson syndrome, particularly in individuals with certain genetic predispositions .

Several compounds share structural or functional similarities with carbamazepine. Here are some notable examples:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Oxcarbazepine | Structural analogue | Less potent enzyme inducer |

| Lamotrigine | Anticonvulsant properties | Acts on both sodium and calcium channels |

| Phenytoin | Anticonvulsant | Primarily affects sodium channels |

| Valproic Acid | Mood stabilization and anticonvulsant | Broad spectrum activity |

Carbamazepine's unique position lies in its specific mechanism of sodium channel blockade combined with its effects on serotonin systems, making it effective for both seizure control and mood stabilization .

X-ray Diffraction Analysis of Polymorphic Forms

The polymorphic diversity of carbamazepine has been extensively characterized through X-ray diffraction analysis, revealing five distinct anhydrous forms with unique crystallographic properties [1]. Each polymorph exhibits distinct unit cell parameters, space group symmetries, and molecular packing arrangements that contribute to their different physical and chemical properties. The comprehensive structural analysis has been facilitated by both single-crystal X-ray diffraction and advanced three-dimensional electron diffraction techniques, providing detailed insights into the molecular arrangements within each crystal form [2].

Monoclinic Form III (P21/c)

Form III represents the most thermodynamically stable polymorph of carbamazepine under ambient conditions, crystallizing in the monoclinic crystal system with space group P21/n, which is equivalent to P21/c [3]. The unit cell parameters have been precisely determined through high-resolution single-crystal X-ray diffraction studies, revealing dimensions of a = 7.5500(16) Å, b = 11.186(3) Å, c = 13.954(3) Å, with β = 92.938(8)°, and a unit cell volume of 1176.9(5) ų [4]. The asymmetric unit contains one independent carbamazepine molecule (Z' = 1), with four molecules per unit cell (Z = 4) [1].

The crystal structure of Form III exhibits exceptional thermal stability, with systematic crystallographic measurements revealing controlled thermal expansion behavior [5]. Temperature-dependent studies have demonstrated that the unit cell undergoes anisotropic expansion, with the c-direction showing the greatest expansion coefficient. The relative thermal volume expansion reaches 3.6% between 12 K and 298 K, indicating significant temperature-dependent structural changes [5]. The molecular conformation within Form III is characterized by a torsion angle τ (∠C21–N12–C10–O11) ranging from 176° to 178°, representing one of the most planar conformations among all carbamazepine polymorphs [6].

The packing arrangement in Form III follows a herringbone pattern with molecules organized in distinct layers. The primary intermolecular interactions are mediated through strong hydrogen-bonded carboxamide dimers with R²₂(8) graph set notation, where the hydrogen bond distances range from 2.86 to 2.88 Å. Secondary interactions include C-H···O chains with C(7) graph set designation, forming infinite chains through vinylic hydrogen atoms of the azepine ring with oxygen acceptors [7]. The weak hydrogen bond lengths in these chains measure approximately 2.48 Å [7].

Trigonal Form II (R-3)

Form II crystallizes in the trigonal crystal system with space group R-3, representing a unique high-symmetry polymorph among carbamazepine forms [1]. The unit cell exhibits hexagonal symmetry with parameters a = b = 35.454(3) Å, c = 5.253(1) Å, and γ = 120°, resulting in a substantial unit cell volume of 5718.32 ų [1]. This form accommodates 18 molecules per unit cell (Z = 18) with one molecule in the asymmetric unit (Z' = 1) [1].

The distinctive feature of Form II is its nanoporous structure containing channel-like cavities aligned along the c-crystallographic axis [8]. These channels are formed by the hydrophobic aromatic surfaces of carbamazepine molecules and can accommodate guest molecules, including water wires in hydrated variants [8]. Three-dimensional electron diffraction studies have identified Form II crystals with rhombohedral unit-cell dimensions of a = 36.24 Å, c = 5.31 Å, confirming the trigonal symmetry [2].

The molecular arrangement in Form II creates spiral chains through C₁²(6) hydrogen bonding patterns that wind around the trigonal axis [7]. The R²₂(8) carboxamide dimers are preserved as the primary structural motif, with hydrogen bond distances ranging from 2.85 to 2.90 Å. The high symmetry of the trigonal system results in a single significant pattern of weak hydrogen bonding, creating infinite networks through the interconnection of all spiral chains via the dimer units [7]. The molecular conformation exhibits a dihedral angle β between benzene rings of 124-125°, with torsion angles τ ranging from 175° to 179° [6].

Form IV (C2/c) and Novel Polymorphs

Form IV represents a C-centered monoclinic polymorph with space group C2/c, characterized by unit cell parameters a = 26.609(4) Å, b = 6.9269(10) Å, c = 13.957(2) Å, and β = 109.702(2)° [1] [9]. The unit cell volume measures 2421.9(6) ų, accommodating eight molecules per unit cell (Z = 8) with one molecule in the asymmetric unit (Z' = 1) [1]. This polymorph was identified and structurally characterized relatively recently, representing the fourth crystallographically characterized modification of carbamazepine [9].

Three-dimensional electron diffraction studies have successfully determined the structure of Form IV from nanoscale crystallites, with merged datasets achieving 66% completeness and refinement to R₁ = 19.86% [2]. The molecular conformation in Form IV closely resembles that of Form III, with torsion angles τ between 175° and 179° and dihedral angles β of 124-125° [6]. The crystal structure consists of hydrogen-bonded dimers with an anti-disposition, maintaining the characteristic R²₂(8) motif common to most carbamazepine polymorphs [9].

The packing arrangement in Form IV exhibits a layered zigzag pattern, distinct from the herringbone arrangement of Form III. Secondary interactions follow C(7) chain patterns, similar to Form III but with different geometric orientations [7]. The weak C-H···O hydrogen bonds linking the dimer units have lengths of approximately 2.28 Å, shorter than those observed in Form III [7]. The molecular packing differences between Forms III and IV lie primarily in the arrangement of the carboxamide dimer units, despite both forms sharing similar strong hydrogen-bonding schemes [9].

Recent crystallization studies have revealed the transient nature of several polymorphs during solution crystallization processes. Form IV, along with Forms II and III, has been observed as minor phases during early-stage crystallization from wet ethanol, appearing within 30 seconds but transforming or redissolving within minutes [2]. This dynamic behavior highlights the importance of kinetic factors in polymorph selection and the metastable nature of certain crystal forms under specific conditions.

Hydrogen Bonding Networks and Dimeric Interactions

The hydrogen bonding architecture of carbamazepine polymorphs represents a fundamental structural feature that governs crystal packing and stability relationships across all known forms. The carboxamide functional group serves as both hydrogen bond donor and acceptor, creating robust supramolecular synthons that persist across different polymorphic modifications [10]. All dimeric carbamazepine polymorphs (Forms I through IV) display identical primary hydrogen bonding motifs characterized by N-H···O and O-H···N interactions between amido groups, resulting in centrosymmetric R²₂(8) carboxamide dimers.

The hydrogen bonding geometry within these dimeric units exhibits remarkable consistency across polymorphs, with N···O distances typically ranging from 2.84 to 2.95 Å depending on the specific form. In Form III, the hydrogen bond distances measure 2.86-2.88 Å, while Form II shows slightly shorter distances of 2.85-2.90 Å. Form IV exhibits the shortest hydrogen bond distances at 2.84-2.89 Å, potentially contributing to its distinct thermodynamic properties. The angular geometry of these interactions follows optimal hydrogen bonding criteria, with N-H···O angles approaching linearity.

The dimeric R²₂(8) motifs function as fundamental building blocks that aggregate through secondary interactions to form extended three-dimensional networks. These secondary interactions vary significantly between polymorphs and determine the overall packing arrangements. Form III exhibits C(7) chain interactions through vinylic hydrogen atoms of the azepine ring with oxygen acceptors, creating infinite chains with C-H···O distances of 2.48 Å [7]. Form IV shares similar C(7) chain patterns but with shorter C-H···O distances of 2.28 Å, reflecting the more compact packing in the C-centered monoclinic lattice [7].

Form II demonstrates unique spiral chain arrangements described by C₁²(6) graph set notation, where the hydrogen bonding patterns wind around the trigonal crystallographic axis [7]. The high symmetry of the trigonal system constrains the secondary interactions to a single significant pattern, creating infinite networks through the interconnection of spiral chains via the primary dimer units [7]. This arrangement contributes to the formation of the characteristic channel structure observed in Form II.

Form I exhibits the most complex hydrogen bonding network due to the presence of four crystallographically independent molecules in the asymmetric unit [7]. The dimeric units are connected through diverse C-H···O chain interactions, creating a complex layered structure with variable molecular conformations. The multiple inequivalent molecules result in a range of hydrogen bond distances and angles, contributing to the overall structural complexity of this triclinic polymorph [7].

Form V represents a unique case among carbamazepine polymorphs, exhibiting a catemeric hydrogen bonding pattern rather than the dimeric motifs observed in other forms. This orthorhombic polymorph forms infinite C(4) chains through N-H···O interactions, with hydrogen bond distances ranging from 2.77 to 2.85 Å. The absence of dimeric units in Form V results in fundamentally different packing arrangements and physical properties compared to the other polymorphs.

The strength and directionality of hydrogen bonding interactions significantly influence the mechanical properties and thermal behavior of carbamazepine crystals. Computational studies have revealed that the electrostatic component of lattice energy is primarily determined by the hydrogen bonding networks, while van der Waals interactions contribute to the overall crystal stability [6]. The hydrogen bonding patterns also influence molecular conformational preferences, with the carboxamide group orientation being stabilized by either homosynthon or heterosynthon interactions in cocrystal systems [6].

Hirshfeld Surface Analysis of Supramolecular Arrangements

Hirshfeld surface analysis provides comprehensive insights into the intermolecular interactions governing the supramolecular arrangements in carbamazepine polymorphs, revealing the relative contributions of different contact types to crystal stability [11]. This computational approach enables quantitative assessment of hydrogen bonding, van der Waals interactions, and π-π stacking contributions across different polymorphic forms. The analysis confirms the decisive role of hydrogen contacts, including both strong hydrogen bonding and weaker van der Waals interactions, in determining crystal packing arrangements [12].

The Hirshfeld surface fingerprint plots for carbamazepine polymorphs reveal distinct patterns corresponding to different intermolecular contact environments. Form III exhibits characteristic hydrogen bonding spikes in the fingerprint plots, corresponding to the N-H···O and C-H···O interactions that define the herringbone packing arrangement [11]. The surface analysis quantifies the percentage contributions of different contact types, with O···H/H···O contacts typically comprising 15-20% of the total surface area, reflecting the importance of hydrogen bonding interactions [11].

Form II demonstrates unique surface properties related to its channel structure and trigonal symmetry. The Hirshfeld surface analysis reveals extended regions of weak intermolecular contacts corresponding to the channel walls formed by aromatic surfaces [11]. The analysis shows reduced O···H/H···O contact percentages compared to other forms, compensated by increased C···H/H···C contacts that contribute to the aromatic channel formation. This distribution pattern correlates with the ability of Form II to accommodate guest molecules within its nanoporous structure [8].

The comparative Hirshfeld surface analysis between polymorphs reveals subtle but significant differences in molecular recognition patterns. Form IV shows surface features intermediate between Forms II and III, reflecting its unique C-centered monoclinic packing [11]. The surface analysis quantifies the changes in contact distributions that result from different secondary interaction patterns, despite the preservation of primary R²₂(8) dimeric motifs across polymorphs.

Shape index and curvedness properties derived from Hirshfeld surface analysis provide additional insights into the molecular complementarity within crystal structures. The shape index maps reveal regions of molecular protrusion and indentation that facilitate optimal packing arrangements [11]. Form III exhibits well-defined complementary regions corresponding to the herringbone packing motif, while Form II shows more uniform surface properties consistent with its high-symmetry structure.

The electrostatic potential mapped onto Hirshfeld surfaces visualizes the distribution of positive and negative regions that drive intermolecular interactions. The carboxamide group consistently shows the most intense electrostatic potential regions, confirming its role as the primary recognition site for hydrogen bonding [11]. The aromatic regions exhibit moderate negative potential, contributing to the weaker C-H···π interactions observed in several polymorphs.

Quantitative analysis of intermolecular energies using atom-atom force field calculations reveals the relative contributions of Coulombic, polarization, London dispersion, and Pauli repulsion components to total lattice energy [11]. The results consistently show that electrostatic interactions, primarily from hydrogen bonding, provide the largest stabilizing contribution, followed by dispersion forces from aromatic stacking interactions. Form III typically exhibits the most favorable total lattice energy, consistent with its thermodynamic stability under ambient conditions [11].

Schotten-Baumann Reaction Mechanisms

The Schotten-Baumann reaction represents a fundamental approach to carbamazepine synthesis through nucleophilic acyl substitution mechanisms [1] [2] [3]. This classical organic reaction involves the synthesis of amides from acyl chlorides and amines under biphasic aqueous basic conditions [2] [4]. The reaction proceeds through a well-defined three-step mechanism where the amine nucleophilically attacks the acyl chloride, forming a tetrahedral intermediate that subsequently releases a halide ion [3]. The base catalyst, typically aqueous sodium hydroxide or pyridine, serves the dual purpose of facilitating equilibrium shift toward amide formation and neutralizing hydrochloric acid byproducts, thereby preventing protonation of the amide product [1] [2].

The mechanism begins with the formation of a protonated compound from the reaction between the acyl chloride and amine, where the nitrogen atom contributes a lone pair of electrons toward carbon-nitrogen bond formation [1]. Subsequently, positive and negative charges on nitrogen and oxygen atoms are neutralized through proton exchange. The base then absorbs the acidic proton formed when oxygen attempts to reform a double bond with the carbonyl carbon [1]. This Schotten-Baumann reaction environment utilizes a two-phase solvent system consisting of water and an organic solvent, with starting materials and products remaining in the organic phase while the base neutralizes acid in the aqueous phase [2] [4].

For carbamazepine synthesis applications, the Schotten-Baumann conditions have demonstrated effectiveness when pyridine is employed as the base catalyst, as acyl chlorides are converted into superior acylating agents under these conditions [1]. The reaction typically operates at room temperature to mild heating conditions, making it suitable for temperature-sensitive pharmaceutical syntheses [3] [4]. The biphasic nature of the reaction system allows for efficient separation and purification of products while maintaining reaction selectivity.

| Parameter | Description | Reference |

|---|---|---|

| Reagents | Acyl chlorides and amines | [1] [2] [3] [4] |

| Base Catalyst | Aqueous sodium hydroxide or pyridine | [1] [2] [3] |

| Reaction Environment | Biphasic aqueous basic system | [2] [4] |

| Temperature Range | Room temperature to mild heating | [1] [3] [4] |

| Solvent System | Organic phase (dichloromethane/diethyl ether) and aqueous phase | [2] [4] |

| Mechanism Type | Nucleophilic acyl substitution | [3] [4] |

| Product Formation | Amide formation through tetrahedral intermediate | [1] [2] [3] |

| HCl Neutralization | Base neutralizes HCl byproduct preventing protonation | [1] [2] |

Alternative Routes: Cyanate-Based Cyclization

The cyanate-based cyclization route represents the most extensively studied and industrially relevant pathway for carbamazepine synthesis [5] [6] [7]. This single-stage carbamoylation reaction converts iminostilbene to carbamazepine using alkali metal cyanates as the carbamoylating agent [5] [7]. The reaction proceeds through a well-characterized mechanism involving instantaneous equilibrium between potassium cyanate and isocyanic acid, followed by nucleophilic attack on the iminostilbene substrate [5] [7].

The mechanism incorporates three fundamental steps: reversible protonation of potassium cyanate with acetic acid to form isocyanic acid (KOCN + CH₃COOH ↔ HOCN + CH₃COOK), subsequent reaction between iminostilbene and isocyanic acid to form carbamazepine (ISB + HOCN → CBZ), and competitive degradation of isocyanic acid under acidic conditions (HOCN + H₃O⁺ → CO₂ + NH₄⁺) [5] [7]. This route was selected for continuous synthesis development due to its single-stage nature, favorable kinetics, and improved safety profile compared to more toxic reagents such as chlorosulfonyl isocyanate or phosgene [5].

Alternative cyanate-based approaches utilize sodium cyanate in different solvent systems, including dichloromethane and toluene combinations [8]. These modifications have demonstrated yields ranging from 87.9% under experimental continuous conditions to 94.5% under predicted optimal batch conditions [5] [7]. The reaction tolerates a wide temperature range from 30°C to 70°C, though optimal performance occurs at moderate temperatures where carbamazepine formation is balanced against cyanate degradation [9] [7].

The urea-based route represents an environmentally friendly alternative that avoids toxic reagents traditionally used in carbamazepine synthesis [10] [11] [12]. This approach utilizes urea as the carbamoylating agent, proceeding through similar mechanistic pathways but with improved environmental and safety profiles [10] [12]. Kinetic modeling studies have demonstrated that urea-based synthesis achieves comparable yields to cyanate routes while reducing environmental impact [10] [11].

| Parameter | Optimal Conditions | Alternative Conditions | Reference |

|---|---|---|---|

| Starting Material | Iminostilbene (ISB) 6 mg/mL | Iminostilbene | [5] [6] [7] |

| Reagent | Potassium cyanate (KOCN) | Sodium cyanate | [5] [8] [13] |

| Solvent | Acetic acid with 4% water | Dichloromethane/acetic acid | [5] [7] [13] |

| Temperature | 61°C | 30-70°C range | [5] [9] [7] |

| Equivalents | 1.1 eq KOCN | 1.1-8.27 eq | [5] [7] |

| Reaction Time | 1-2 hours | 0.5-2 hours | [5] [7] |

| Yield | 87.9% (experimental) | 94.5% (predicted) | [5] [7] |

| Mechanism | Single-stage carbomoylation | Via isocyanic acid intermediate | [5] [7] |

Solvent Systems and Reaction Kinetics

Acetic Acid/Water Mixtures

Acetic acid/water mixtures represent the most extensively characterized solvent system for carbamazepine synthesis via cyanate routes [5] [7]. The optimal composition consists of glacial acetic acid with 4% water by volume, providing the necessary proton source for cyanate activation while maintaining substrate solubility [5] [7]. This solvent system functions both as reaction medium and catalyst, facilitating the reversible protonation of potassium cyanate to generate the reactive isocyanic acid intermediate [5].

The acetic acid component serves multiple functions in the reaction mechanism. As a weak acid with pKa 4.75, it provides the optimal proton concentration for maintaining the equilibrium between potassium cyanate and isocyanic acid without excessive protonation that would lead to rapid cyanate degradation [5] [7]. The water component is essential for dissolving the potassium cyanate reagent and maintaining the ionic equilibrium necessary for the reaction [5] [7]. Kinetic studies have demonstrated that this 96:4 acetic acid to water ratio maximizes carbamazepine formation while minimizing competing cyanate degradation reactions [7].

Variations in the acetic acid/water ratio significantly impact reaction kinetics and yield. Higher water concentrations accelerate cyanate hydrolysis, leading to reduced yields due to increased degradation of the reactive isocyanic acid intermediate [7]. Conversely, insufficient water content results in poor cyanate solubility and reduced reaction rates [5]. The optimal 4% water content represents a carefully balanced compromise that maximizes reactive intermediate availability while controlling degradation pathways.

Process analytical technology studies using in-line Raman spectroscopy have validated the effectiveness of this solvent system across extended reaction periods [7]. The system demonstrates excellent compatibility with continuous manufacturing processes, maintaining consistent conversion rates over multiple residence times [7]. Calibration models developed for this solvent system achieved correlation coefficients exceeding 0.999 for both carbamazepine and iminostilbene quantification [7].

Temperature-Dependent Yield Optimization

Temperature optimization in carbamazepine synthesis presents a complex balance between reaction rate enhancement and competing degradation pathways [9] [7]. Comprehensive kinetic studies across the temperature range 30°C to 70°C have revealed that while initial reaction rates increase with temperature, final yields paradoxically decrease at elevated temperatures due to accelerated cyanate degradation [7].

The temperature dependence follows Arrhenius kinetics with distinct activation energies for carbamazepine formation (39.68 kJ/mol) and cyanate degradation (55.26 kJ/mol) [7]. The higher activation energy for degradation explains why elevated temperatures disproportionately favor the competing degradation pathway. At 61°C, the optimal temperature for continuous synthesis, experimental yields of 87.9% were achieved, representing the best compromise between reaction rate and selectivity [7].

| Temperature (°C) | Initial Reaction Rate | Final CBZ Yield (%) | Cyanate Degradation Rate | Optimal Conditions |

|---|---|---|---|---|

| 30 | Low | ~90 | Minimal | Low conversion rate |

| 40 | Moderate | ~92 | Low | Good balance |

| 45 | Moderate-High | ~91 | Moderate | Good balance |

| 50 | High | ~89 | Moderate-High | Moderate loss |

| 60 | Very High | ~86 | High | Significant loss |

| 61 | Very High | 87.9 | High | Optimal for continuous |

| 70 | Highest | ~82 | Very High | Excessive degradation |

Mathematical modeling of temperature effects utilizes simultaneous determination of two sets of Arrhenius parameters for carbamazepine formation and cyanate degradation [7]. The pre-exponential factors are 2.61 × 10⁷ L/(mol·s) for carbamazepine formation and 6.56 × 10⁷ s⁻¹ for cyanate degradation, with 95% confidence intervals providing ±4.94% accuracy in conversion predictions [7]. These parameters enable precise temperature optimization for specific process requirements, whether prioritizing yield, reaction time, or throughput.

| Reaction | Pre-exponential Factor | Activation Energy | Confidence Interval (95%) | Model Accuracy | Reference |

|---|---|---|---|---|---|

| CBZ Formation (ISB + HOCN → CBZ) | 2.61 × 10⁷ L/(mol·s) | 39.68 kJ/mol | 39.08 - 40.29 kJ/mol | ±4.94% conversion | [5] [7] |

| Cyanate Degradation (HOCN + H₃O⁺ → CO₂ + NH₄⁺) | 6.56 × 10⁷ s⁻¹ | 55.26 kJ/mol | 55.18 - 55.34 kJ/mol | ±4.94% conversion | [5] [7] |

Byproduct Analysis and Purification Strategies

Comprehensive byproduct analysis reveals several major impurities arising from carbamazepine synthesis, each requiring specific analytical and purification approaches [14] [15] [16]. The primary synthetic impurities include 10,11-dihydrocarbamazepine (Impurity A), iminostilbene (Impurity D), 9-methylacridine (Impurity E), iminodibenzyl (Impurity F), and N-carbamoylcarbamazepine [14] [16] [17]. High-performance liquid chromatography with ultraviolet detection at 220 nm has emerged as the standard analytical method for impurity profiling, achieving detection limits as low as 0.05% relative to the parent compound [16] [17].

10,11-Dihydrocarbamazepine represents the most significant impurity, typically present at levels of 0.06-0.5% and arising from reduction pathways during synthesis [14] [15] [16]. This impurity requires careful chromatographic separation, as it elutes close to the main carbamazepine peak and can interfere with quantitative analysis [17]. Advanced purification strategies utilize gradient elution with water/acetonitrile mobile phases and cyano-bonded stationary phases to achieve baseline resolution between carbamazepine and this critical impurity [16] [17].

Iminostilbene, the starting material for synthesis, represents variable levels of unreacted substrate that must be minimized through optimized reaction conditions and removed through purification [5] [14] [7]. In-line Raman spectroscopy has proven effective for real-time monitoring of iminostilbene conversion, utilizing spectral regions of 1032-1057 cm⁻¹ for quantification [7]. Purification strategies typically involve recrystallization from appropriate solvents or chromatographic separation using reversed-phase systems [14].

Advanced purification approaches include molecularly imprinted polymer solid-phase extraction for selective carbamazepine enrichment from complex matrices [18] [19]. These systems achieve recoveries of 80% for environmental samples and 65% for biological matrices while providing exceptional selectivity against structurally related compounds [18]. Liquid-liquid extraction using chloroform/ethyl acetate systems achieves recoveries of 99.9-105.4% for carbamazepine while effectively removing protein and matrix interferences [20] [21].

Process analytical technology integration enables real-time monitoring and control of impurity levels during continuous manufacturing [14] [7]. In-line Raman spectroscopy methods achieve correlation coefficients exceeding 0.999 for carbamazepine and key impurities, with limits of quantification ranging from 149-384 ppm depending on the analyte [7]. These capabilities support quality-by-design approaches to impurity control and enable rapid process optimization.

| Impurity/Byproduct | Formation Pathway | Detection Method | Typical Level | Reference |

|---|---|---|---|---|

| 10,11-Dihydrocarbamazepine (Impurity A) | Reduction of carbamazepine | HPLC-UV at 220 nm | 0.06-0.5% | [14] [15] [16] [17] |

| Iminostilbene (Impurity D) | Unreacted starting material | HPLC-UV, Raman spectroscopy | Variable, reaction dependent | [5] [14] [7] |

| 9-Methylacridine (Impurity E) | Side reaction during synthesis | HPLC-UV | Trace levels | [14] [16] |

| Iminodibenzyl (Impurity F) | Thermal/acid degradation | HPLC-UV | Trace levels | [14] [16] |

| N-Carbamoylcarbamazepine | Over-carbamoylation | HPLC-UV | Process dependent | [14] [16] |

| CO₂ and NH₄⁺ (from cyanate degradation) | Cyanate decomposition | Off-gas analysis | Temperature dependent | [5] [7] |

Purity

Physical Description

Color/Form

White to off-white powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

2.45 (LogP)

log Kow = 2.45

2.3

Appearance

Melting Point

190.2 °C

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 178 companies. For more detailed information, please visit ECHA C&L website;

Of the 23 notification(s) provided by 177 of 178 companies with hazard statement code(s):;

H302 (96.05%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (93.79%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (90.96%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H361 (13.56%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Carbamazepine has been shown to be effective in certain psychiatric disorders including schizoaffective illness, resistant schizophrenia, and dyscontrol syndrome, associated with limbic system dysfunction. /NOT included in US or Canadian product labeling/

Carbamazepine is used for the detoxification of alcoholics. It has been found to be effective in rapidly relieving anxiety and distress of acute alcohol withdrawal and for such symptoms as seizures, hyperexcitability, and sleep disturbances. /NOT included in US product labeling/

Carbamazepine is used alone or with other agents such as clofibrate or chlorpropamide in the treatment of partial central diabetes insipidus. /NOT included in US or Canadian product labeling/

For more Therapeutic Uses (Complete) data for CARBAMAZEPINE (10 total), please visit the HSDB record page.

Pharmacology

Carbamazepine is a tricyclic compound chemically related to tricyclic antidepressants (TCA) with anticonvulsant and analgesic properties. Carbamazepine exerts its anticonvulsant activity by reducing polysynaptic responses and blocking post-tetanic potentiation. Its analgesic activity is not understood; however, carbamazepine is commonly used to treat pain associated with trigeminal neuralgia.

MeSH Pharmacological Classification

ATC Code

N - Nervous system

N03 - Antiepileptics

N03A - Antiepileptics

N03AF - Carboxamide derivatives

N03AF01 - Carbamazepine

Mechanism of Action

Anticonvulsant: Exact mechanism unknown; may act postsynaptically by limiting the ability of neurons to sustain high frequency repetitive firing of action potentials through enhancement of sodium channel inactivation; in addition to altering neuronal excitability, may act presynaptically to block the release of neurotransmitter by blocking presynaptic sodium channels and the firing of action potentials, which in turn decreases synaptic transmission.

Antineuralgic: Exact mechanism unknown; may involve gamma-aminobutyric acid (GABAB) receptors, which may be linked to calcium channels.

Antimanic; antipsychotic: Exact mechanism is unknown; may be related to either the anticonvulsant or the antineuralgic effects of carbamazepine, or to tis effects on neurotransmitter modulator systems.

Antidiuretic: Exact mechanism unknown; may exert a hypothalamic effect on the osmoreceptors mediated via secretion of antidiuretic hormone (ADH), or may have a direct effect on the renal tubule.

For more Mechanism of Action (Complete) data for CARBAMAZEPINE (8 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Sodium channels

SCN3A [HSA:6328] [KO:K04836]

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

After an oral dose of radiolabeled carbamazepine, 72% of the administered radioactive dose was detected in the urine and the remainder of the ingested dose was found in the feces. Carbamazepine is mainly excreted as hydroxylated and conjugated metabolites, and minimal amounts of unchanged drug.

The volume of distribution of carbamazepine was found to be 1.0 L/kg in one pharmacokinetic study. Another study indicates that the volume of distribution of carbamazepine ranges between 0.7 to 1.4 L/kg.. Carbamazepine crosses the placenta, and higher concentrations of this drug are found in the liver and kidney as opposed to lung and brain tissue. Carbamazepine crosses variably through the blood-brain barrier.

In a pharmacokinetic study, the apparent oral clearance of carbamazepine was 25 ± 5 mL/min after one dose of carbamazepine and 80 ± 30 mL/min after several doses.

Absorption: Slow and variable, but almost completely absorbed from gastrointestinal tract.

Patients in whom carbamazepine monotherapy is discontinued for preoperative EEG/video monitoring often display toxicity if their previous maintenance dosage is resumed, even after a few days without carbamazepine. To determine whether this is due to rapid reversibility of autoinduction of carbamazepine metabolism, single-dose studies of carbamazepine pharmacokinetics were performed before and after discontinuation for monitoring in 6 adults receiving carbamazepine monotherapy. The carbamazepine-free period was 5.7 + or - 1.1 days (mean + or - SD). The pharmacokinetic parameters of carbamazepine before and after discontinuation were volume of distribution 1.28 + or - 0.29 versus 1.22 + or - 0.331/kg, elimination half-life (tl/2) 13.7 + or - 1.67 versus 22.2 + or - 2.36 hr (p < 0.001), and clearance 1.54 + or - 0.39 versus 0.92 + or - 0.32 L/kg/day (p = 0.012). Assuming that deinduction is a first-order process, a deinduction tl/2 of 3.84 days was obtained by log linear regression analysis. We showed that after carbamazepine discontinuation half of the enzymatic autoinduction is already lost after 3.84 days, indicating very rapid deinduction. Our results also provide the necessary information to predict clearance and appropriate dosage reduction for carbamazepine at time of reintroduction.

This study was designed to evaluate the usefulness of carbamazepine as a probe in screening for host factor influences on human drug metabolism. Nine healthy nonsmoking volunteers ingested a single oral dose of carbamazepine in doses ranging from 400 to 500 milligrams. Fluorescence polarization immunoassay measurements of carbamazepine concentrations in plasma and plasma ultrafiltrates from 0 to 48 hours after dosing were used to calculate clearance, volume of distribution, and clearance of plasma unbound drug. Blood samples collected 48 hours after dosing gave single sample estimates of carbamazepine clearance which were closest to multiple sample values for clearance. This was also the case for plasma total carbamazepine and plasma unbound carbamazepine. In calculating all single sample estimates of clearance, a value of 1.1 L/kg was used for V and a value of 4.3 L/kg was used to calculate the single sample estimates of clearance of plasma unbound drug. The mean prediction error was less than 5 percent errant for clearance and less than 1 percent errant for clearance of plasma unbound drug when the parameters were calculated from 48 hour concentrations of plasma total carbamazepine or plasma unbound carbamazepine, respectively. ...

A fatal overdose of carbamazepine with both timely antemortem and postmortem carbamazepine concentrations /was reported/. Carbamazepine concentrations were 47.7 ug/mL 2 hr antemortem and 53 ug/mL at 9 hr postmortem. The slight rise in drug concentration may reflect continued absorption of the drug in the last 2 hr before death. Postmortem carbamazepine concentrations drawn from a peripheral vessel in this patient appeared to reflect drug concentrations at the time of death.

For more Absorption, Distribution and Excretion (Complete) data for CARBAMAZEPINE (15 total), please visit the HSDB record page.

Metabolism Metabolites

The pharmacokinetics of a single oral dose of carbamazepine-10,11-epoxide, (100 mg) were compared in 10 patients on chronic monotherapy with lamotrigine, (200-300 mg/day) and in 10 drug-free healthy control subjects. Carbamazepine-10,11-epoxide pharmacokinetic parameters in lamotridge-treated patients were found to be similar to those observed in controls (half-life: 7.2 + or - 1.6 vs 6.1 + or - 0.9 hr; apparent oral clearance: 110.8 + or - 53.1 vs 120.5 + or - 29.9 ml/h/kg; apparent volume of distribution: 1.08 + or 0.37 vs 1.04 + or - 0.25 l/kg respectively; means + or - s.d.). These data indicate that, contrary to previous suggestions, lamotridge has no effect on the metabolic disposition of carbamazepine-10,11-epoxide.

Placental transfer and metabolism of carbamazepine was studied in a dual recirculating placental cotyledon perfusion system and was also evaluated in 16 pairs of maternal venous and cord blood samples. ... Carbamazepine added into the maternal circulation crosses the placenta in the beginning quicker than antipyrine which is in agreement with the different lipid solubilities of these compounds. Because the transfer rates of antipyrine and carbamazepine were about the same, the mechanism of transfer of carbamazepine is probably similar to that of antipyrine (passive diffusion). No metabolites of carbamazepine could be detected in the perfusate by high-performance liquid chromatography or gas chromatography/mass spectrometry. With the improved HPLC methodology for carbamazepine metabolites, six metabolites were detected in clinical samples, including 10-hydroxy-10,11-dihydro-carbamazepine (10-OH-CBZ), which has been described earlier in only 1 uremic patient. Relative levels of metabolites showed significant individual differences. Carbamazepine crosses perfused placenta rapidly, but this does not contribute to carbamazepine metabolites detected in maternal and fetal circulation.

The aim of this work was to study the transport across the blood-brain barrier, blood and liver distribution kinetics, metabolic interaction and local liver metabolism of carbamazepine in the rat, using microdialysis with the internal standard technique as in vivo calibration method. Carbamazepine and its major metabolite, carbamazepine-10,11-epoxide, are homogeneously distributed to hippocampus and cerebellum. The ratios of the areas under the concentration-time curve for both brain regions to blood areas under the concentration-time curve were not different from unity for carbamazepine; they were 0.46 + or - 0.08 (hippocampus) and 0.45 + or - 0.05 (cerebellum) for carbamazepine-10,11-epoxide. In addition, the disposition of carbamazepine and carbamazepine-10,11-epoxide in blood and liver, after a single dose of carbamazepine, was studied in control animals and in rats after pretreatment with clomipramine. A 2-fold increase in the blood areas under concentration curve of carbamazepine and a decrease to 33% of the blood areas under concentration curve of carbamazepine-10,11-epoxide in the pretreated group demonstrate the metabolic inhibition of carbamazepine-10,11-epoxide formation by clomipramine. The ratios of the areas under concentration curve carbamazepine-10,11-epoxide to the areas under the concentration curve carbamazepine, as a measure of carbamazepine-10,11-epoxide formation, were not different for blood and liver within the control and the clomipramine-pretreated groups, but the ratios were significantly lower for liver and blood in the clomipramine group compared with the control animals. In addition, carbamazepine was administered locally in the extracellular fluid of the liver via the microdialysis probe. The liver metabolic ratio, expressed as the ratio of the formed carbamazepine-10,11-epoxide concentration to the carbamazepine concentration administered, ranged from 18.2 + or - 1.2% to 19.6 + or - 1.6%.

Carbamazepine has known human metabolites that include 3-Hydroxycarbamazepine, Carbamazepine 10,11-epoxide, 2-Hydroxycarbamazepine, and 9-Hydroxycarbamazepine.

Hepatic. CYP3A4 is the primary isoform responsible for the formation of carbamazepine-10,11-epoxide. This metabolite is active and shown to be equipotent to carbamazepine as an anticonvulsant. Carbamazepine is more rapidly metabolized to the aforementioned metabolite in younger patients than in adults. It also undergoes glucuronidation via UGT2B7, however this finding has been disputed. Route of Elimination: 72% of the dose is in the urine while 28% is in the feces. Hydroxylated and conjugated metabolites are largely what was recovered in the urine. 3% of the dose is recovered as unchanged carbamazepine. Half Life: Initial half-life values range from 25-65 hours, decreasing to 12-17 hours on repeated doses.

Wikipedia

Ketamine

FDA Medication Guides

Carbamazepine

CAPSULE, EXTENDED RELEASE;ORAL

TAKEDA PHARMS USA

04/11/2023

Equetro

VALIDUS PHARMS

10/14/2022

Tegretol

Carbamazepine

SUSPENSION;ORAL

TABLET, CHEWABLE;ORAL

TABLET;ORAL

NOVARTIS

09/13/2023

03/20/2018

Tegretol-XR

TABLET, EXTENDED RELEASE;ORAL

NOVARTIS

09/13/2023

Drug Warnings

Carbamazepine should not be used prophylactically during long periods of remission in trigeminal neuralgia.

Although carbamazepine has ... been reported to relieve dystonic attacks in children, reduce migraine attacks, and relieve intractable hiccups in some patients, its therapeutic efficacy in such cases has not been established.

Carbamazepine is not indicated for atypical or generalized absence seizures (petit mal) or myoclonic or atonic seizures.

For more Drug Warnings (Complete) data for CARBAMAZEPINE (30 total), please visit the HSDB record page.

Biological Half Life

Initial single dose: May range from 25 to 65 hours. Chronic dosing: May decrease to 8 to 29 hours (average 12 to 17 hours) because of autoinduciton of metabolism.

Carbamazepine-10,11-epoxide: 5 to 8 hours. /Carbamazepine-10,11-epoxide/

Use Classification

Pharmaceuticals

Pharmaceuticals -> Nervous System -> Antiepileptics -> Carboxamide derivatives

Methods of Manufacturing

Prepn: W. Schindler, US 2948718 (1960 to Geigy).

Iminostilbene + phosgene + ammonia (phosgenation/dehydrochlorination)

5H-dibenz(b,f)azepine is first reacted with phosgene and then with ammonia.

Analytic Laboratory Methods

Analyte: carbamazepine; matrix: chemical purity; procedure: liquid chromatography with detection at 230 nm and comparison to standards

Analyte: carbamazepine; matrix: pharmaceutical preparation (oral suspension; tablet); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification)

Analyte: carbamazepine; matrix: pharmaceutical preparation (oral suspension; tablet); procedure: liquid chromatography with detection at 230 nm and comparison to standards (chemical purity)

For more Analytic Laboratory Methods (Complete) data for CARBAMAZEPINE (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: carbamazepine; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 220 nm

Analyte: carbamazepine; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 254 nm

Analyte: carbamazepine; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 212 nm; limit of detection: 10 ng/mL

For more Clinical Laboratory Methods (Complete) data for CARBAMAZEPINE (17 total), please visit the HSDB record page.

Storage Conditions

Interactions

Risk of hepatotoxicity with single toxic doses or prolonged use of high doses of acetaminophen may be increased, and therapeutic effects of acetaminophen may be decreased, in patients taking hepatic enzyme-inducing agents such as carbamazepine.

Concurrent use /of aminophylline, oxtriphylline, or theophylline/ with carbamazepine may stimulate hepatic metabolism of the xanthines (except dyphylline), resulting in increased theophylline clearance.

Concurrent use /of hydantoin anticonvulsants, succinimide anticonvulsants, barbiturates, benzodiazepines metabolized via hepatic microsomal enzymes, especially clonazepam, primidone, or valproic acid/ with carbamazepine may result in increased metabolism, leading to decreased serum concentrations and reduced elimination half-lives of these medications because of induction of hepatic microsomal enzyme activity; monitoring of blood concentrations as a guide to dosage is recommended, especially when any of these medications or carbamazepine is added to or withdrawn from an existing regimen. Valproic acid may prolong the half-life and reduce the protein-binding of carbamazepine; the concentration of the active 10,11-epoxide metabolite may be increased. In addition, use of carbamazepine in combination with other anticonvulsants has been reported to be associated with an increased risk of congenital defects and with an alteration of thyroid function.

For more Interactions (Complete) data for CARBAMAZEPINE (41 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Stress symptoms and plant hormone-modulated defense response induced by the uptake of carbamazepine and ibuprofen in Malabar spinach (Basella alba L.)

Tianlang Zhang, Nan Li, Guosheng Chen, Jianqiao Xu, Gangfeng Ouyang, Fang ZhuPMID: 34328997 DOI: 10.1016/j.scitotenv.2021.148628

Abstract

Due to their wide applications and extensive discharges, pharmaceuticals have recently become a potential risk to aquatic and terrestrial organisms. The uptake of pharmaceuticals have been shown to stimulate plant defense systems and induce phytotoxic effects. Signaling molecules such as plant hormones play crucial roles in plant stress and defense responses, but the relationship between these molecules and pharmaceutical uptake has rarely been investigated. In this study, two common pharmaceuticals, carbamazepine and ibuprofen, and three stress-related plant hormones, jasmonic acid, salicylic acid, and abscisic acid, were simultaneously tracked in the roots and stems of Malabar spinach (Basella alba L.) via an in vivo solid phase microextraction (SPME) method. We also monitored stress-related physiological markers and enzymatic activities to demonstrate plant hormone modulation. The results indicate that pharmaceutical uptake, subsequent stress symptoms, and the defense response were all significantly correlated with the upregulation of plant hormones. Moreover, the plant hormones in the exposure group failed to recover to normal levels, indicating that plants containing pharmaceutical residues might be subject to potential risks.Management of bone metabolism in epilepsy

Firdevs Ezgi Uçan Tokuç, Genç Fatma, Erdal Abidin, Gömceli Biçer YaseminPMID: 34370412 DOI: 10.18071/isz.74.0257

Abstract

Many systemic problems arise due to the side effects of antiepileptic drugs (AEDs) used in epilepsy patients. Among these adverse effects are low bone mineral density and increased fracture risk due to long-term AED use. Although various studies have supported this association with increased risk in recent years, the length of this process has not been precisely defined and there is no clear consensus on bone density scanning, intervals of screening, and the subject of calcium and vitamin D supplementation. In this study, in accordance with the most current recommendations, our applications and data, including the detection of possible bone mineralization disorders, treatment methods, and recommendations to prevent bone mineralization disorders, were evaluated in epilepsy patients who were followed up at our outpatient clinic. It was aimed to draw attention to the significance of management of bone metabolism carried out with appropriate protocols.Epilepsy patients were followed up at the Antalya Training and Research Hospital Department of Neurology, Epilepsy Outpatient Clinic who were at high risk for osteoporosis (use of valproic acid [VPA] and enzyme-inducing drugs, using any AED for over 5 years, and postmenopausal women) and were evaluated using a screening protocol. According to this protocol, a total of 190 patients suspected of osteoporosis risk were retrospectively evaluated. Four patients were excluded from the study due to secondary osteoporosis.

Of the 186 patients who were included in the study, 97 (52.2%) were women and 89 (47.8%) were men. Prevalence of low bone mineral density (BMD) was 42%, in which osteoporosis was detected in 11.8% and osteopenia in 30.6% of the patients. Osteoporosis rate was higher at the young age group (18-45) and this difference was statistically significant (p=0.018). There was no significant difference between male and female sexes according to osteoporosis and osteopenia rates. Patients receiving polytherapy had higher osteoporosis rate and lower BMD compared to patients receiving monotherapy. Comparison of separate drug groups according to osteoporosis rate revealed that osteoporosis rate was highest in patient groups using VPA+ carbamazepine (CBZ) (29.4%) and VPA polytherapy (19.4%). Total of osteopenia and osteoporosis, or low BMD, was highest in VPA polytherapy (VPA+ non-enzyme-inducing AED [NEID]) and CBZ polytherapy (CBZ+NEID) groups, with rates of 58.3% and 55.1%, respectively. In addition, there was no significant difference between drug groups according to bone metabolism markers, vitamin D levels, and osteopenia-osteoporosis rates.

Assuming bone health will be affected at an early age in epilepsy patients, providing lifestyle and diet recommendations, avoiding polytherapy including VPA and CBZ when possible, and evaluating bone metabolism at regular intervals are actions that should be applied in routine practice.

ABCB1 c.3435C > T and EPHX1 c.416A > G polymorphisms influence plasma carbamazepine concentration, metabolism, and pharmacoresistance in epileptic patients

Ming-Liang Zhang, Xiao-Long Chen, Zhao-Fang Bai, Xu Zhao, Wei-Xia Li, Xiao-Yan Wang, Hui Zhang, Xiao-Fei Chen, Shu-Qi Zhang, Jin-Fa Tang, Xiao-He Xiao, Yan-Ling ZhaoPMID: 34411648 DOI: 10.1016/j.gene.2021.145907

Abstract

The gene polymorphisms of ABCB1, EPHX1, and SCN1A were found to influence carbamazepine (CBZ) metabolism and resistance in epilepsy patients, but the relevance remains controversial. To reveal the relationships among the gene polymorphisms of ABCB1, EPHX1, SCN1A and the metabolism and resistance of CBZ, the databases of PubMed, EMBASE, Cochrane Library, Chinese National Knowledge Infrastructure, Chinese Science and Technique Journals, China Biology medicine disc and Wan Fang were retrieved for suitable studies up to April 2021. 18 studies containing 3293 epilepsy patients were included. The result revealed the gene polymorphism of ABCB1 c.3435C > T is significantly associated with altered concentration-dose ratios of CBZ (CDR) (CC vs. CT, OR = 0.25 (95% CI: 0.08-0.42), P = 0.004), and EPHX c.416A > G gene polymorphism may also significantly adjusted the concentration-dose ratios of carbamazepine-10, 11-trans dihydrodiol (CDR

) (AA vs. GG, OR = 0.48 (95% CI: 0.01-0.96), P = 0.045; AG vs. GG, OR = 0.68 (95% CI: 0.16-1.20), P = 0.010, respectively) and the ratio of CBZD:carbamazepine-10,11-epoxide (CBZE) (CDR

:CDR

) (AG vs GG, OR = 0.83 (95% CI: 0.31-1.36), P = 0.002). Furthermore, ABCB1 c.3435C > T polymorphism was also observed to be significantly influenced CBZ resistance (CC vs TT, OR = 1.78 (95% CI: 1.17-2.72), P = 0.008; CT vs TT, OR = 1.60 (95% CI: 1.12-2.30), P = 0.01; CC + CT vs TT, OR = 1.61 (95% CI: 1.15-2.26), P = 0.006, respectively). Therefore, CBZ metabolism and resistance in patients with epilepsy may be adjusted by the gene polymorphisms of ABCB1 c.3435C > T and EPHX1 c.416A > G which provides the further scientific basis for clinical individualized therapy of epilepsy. However, larger sample size studies are still needed to provide further conclusive evidence.

Carbamazepine drug effect simulating biochemical central hypothyroidism in a patient with Bardet-Biedl syndrome

David Kishlyansky, Gregory KlinePMID: 34479901 DOI: 10.1136/bcr-2021-245018

Abstract

Carbamazepine (CBZ) is a medication used commonly in epilepsy. Decreases in free T4 levels simulating central hypothyroidism have been reported, although the clinical significance is still unclear. We present a 24-year-old man with Bardet-Biedl syndrome (BBS) who was found to have isolated biochemical central hypothyroidism. BBS is a ciliopathy occasionally associated with anterior pituitary dysfunction. While taking CBZ for epilepsy, his TSH was 1.73 mIU/L (reference range: 0.20-4.00 mIU/L) with a low free T4 of 6.6 pmol/L (reference range: 10.0-26.0 pmol/L). Pituitary MRI was normal. Although treated with levothyroxine initially, his apparent biochemical central hypothyroidism was later recognised as secondary to CBZ drug effect. This was confirmed with a normal free T4 of 12.2 pmol/L while he was off CBZ and levothyroxine. Despite the association between CBZ and biochemical central hypothyroidism, nearly all patients remain clinically euthyroid. This effect is reversible and recognition could lead to reductions in unnecessary thyroid replacement therapy if CBZ is discontinued.Pharmacokinetic Drug-Drug Interactions among Antiepileptic Drugs, Including CBD, Drugs Used to Treat COVID-19 and Nutrients

Marta Karaźniewicz-Łada, Anna K Główka, Aniceta A Mikulska, Franciszek K GłówkaPMID: 34502487 DOI: 10.3390/ijms22179582

Abstract

Anti-epileptic drugs (AEDs) are an important group of drugs of several generations, ranging from the oldest phenobarbital (1912) to the most recent cenobamate (2019). Cannabidiol (CBD) is increasingly used to treat epilepsy. The outbreak of the SARS-CoV-2 pandemic in 2019 created new challenges in the effective treatment of epilepsy in COVID-19 patients. The purpose of this review is to present data from the last few years on drug-drug interactions among of AEDs, as well as AEDs with other drugs, nutrients and food. Literature data was collected mainly in PubMed, as well as google base. The most important pharmacokinetic parameters of the chosen 29 AEDs, mechanism of action and clinical application, as well as their biotransformation, are presented. We pay a special attention to the new potential interactions of the applied first-generation AEDs (carbamazepine, oxcarbazepine, phenytoin, phenobarbital and primidone), on decreased concentration of some medications (atazanavir and remdesivir), or their compositions (darunavir/cobicistat and lopinavir/ritonavir) used in the treatment of COVID-19 patients. CBD interactions with AEDs are clearly defined. In addition, nutrients, as well as diet, cause changes in pharmacokinetics of some AEDs. The understanding of the pharmacokinetic interactions of the AEDs seems to be important in effective management of epilepsy.[Paroxysmal dysarthria and ataxia - unusual MS manifestation]

Chrysostomos Papastergios, Amen Shaker, Bianca-Luciana Schiopu-Mariean, Felicia MorarPMID: 34524683 DOI:

Abstract

Multiple sclerosis is a common inflammatory demyelinating disease of the central nervous system. Although many patients present permanent symptoms, a number of them suffer of deficits of paroxysmal character. One unusual manifestation of paroxysmal nature is episodes of dysarthria and ataxia known as PDA (paroxysmal dysarthria and ataxia). The mechanism behind this phenomenon, although not well understood, is hypothesised to relate with ephaptic activation of the neuroaxons within the demyelination plaques. Just a few patients worldwide have been reported at present. These symptoms can be effectively treated with anti-seizure medicines. We present the case of a female 48-year-old patient who shortly after an MS diagnosis developed paroxysmal dysarthria and ataxia related to a midbrain lesion and was eventually treated with carbamazepine.Carbamazepine-Induced Stevens-Johnson Syndrome/Toxic Epidermal Necrolysis Overlap Treated Successfully with Oral Cyclosporin: Case report and literature review

Raqiya Al Rajaibi, Thuraiya Al Rumhi, Al Mur Al AbriPMID: 34522420 DOI: 10.18295/squmj.4.2021.002

Abstract

Stevens Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN) are acute life-threatening mucocutaneous drug reactions. Several therapies have been used in the treatment of SJS/TEN but none of them have yet been established as the gold standard treatment. Studies have shown that cyclosporine (CsA) can be used off-label in TEN/SJS, which has shown promising therapeutic effectiveness in such diseases. Here we report a 38-year-old woman who presented to Ar Rustaq Hospital, Rustaq, Oman in 2019 with SJS/TEN overlap and was treated successfully with CsA along with supportive management. This case report also includes a literature review on the use of CsA in the treatment of SJS/TEN.Highly efficient visible light driven photocatalytic activity of zinc/ferrite: Carbamazepine degradation, mechanism and toxicity assessment

Harshavardhan Mohan, Vaikundamoorthy Ramalingam, Aravinthan Adithan, Karthi Natesan, Kamala-Kannan Seralathan, Taeho ShinPMID: 34492970 DOI: 10.1016/j.jhazmat.2021.126209

Abstract

In this present study, spherical shaped zinc ferrite (Zn/FeO

) was prepared as uniformly sized (65 ± 0.5 nm) nanoparticles with band gap (2.00 eV) in a visible light regime and employed for the photocatalytic degradation of carbamazepine (CBZ). The doping of Zn decreased the band gap (from 2.00 to 1.98 eV) and enhanced the absorption of visible light. Zinc doping also induced effective separation of photogenerated carriers and subsequent charge migration to the surface of the Zn/Fe

O

nanoparticle. On account of the advantages of the material, a high removal efficiency (~ 100%) of CBZ through photocatalytic degradation was achieved. Kinetics of CBZ degradation follows a pseudo first-order with the rate constant 0.0367 min

. In-vitro and in-vivo toxicity of the nanoparticles were examined promoting the environmental implications.

Different degradation mechanisms of carbamazepine and diclofenac by single-atom Barium embedded g-C

Jialiang Liang, Wei Zhang, Zhiwei Zhao, Wen Liu, Jiangyu Ye, Meiping Tong, Yunyi LiPMID: 34492865 DOI: 10.1016/j.jhazmat.2021.125936

Abstract

This study reports the different degradation mechanisms of carbamazepine (CBZ) and diclofenac (DCF) by single-atom Barium (Ba) embedded g-CN

. Single-atom Ba is anchored onto g-C

N

by forming ionic bond with triazine ring, thus greatly enhances the photocatalytic activity with an atom ratio of 1.78%. CBZ undergoes a typical photocatalysis mechanism, while DCF is degraded via a photosensitization-like process, which does not need band gap excitation of photocatalyst. By means of Density Functional Theory (DFT) calculation, the selectivity is found to be related with the different valence excitation modes of CBZ and DCF. Specifically, CBZ undergoes a local excitation, which does not obviously affect molecular configuration. In contrast, DCF undergoes a charge transfer excitation, which significantly changes the reactive sites distribution and facilitates photosensitization-like degradation. Due to the different degradation mechanism, the effects of pH, co-existed anions, and water matrix are also different. Since photosensitization-like mechanism does not rely on photo-generated holes mediated oxidation, the degradation efficient of DCF shows higher anti-interference capacity in real water.

Degradation of carbamazepine and disinfection byproducts formation in water distribution system in the presence of copper corrosion products

Da Sheng, Shumin Zhu, Wei Zhang, Lingjun Bu, Yangtao Wu, Jue Wang, Shiqing ZhouPMID: 34470152 DOI: 10.1016/j.chemosphere.2021.131066

Abstract

Copper ion (Cu), a common corrosion product released from copper pipes, is widely present in water distribution system (WDS). Cu

was confirmed to be capable to catalyze the decay of monochloramine (NH

Cl), which is a commonly used disinfectant and need to maintain a minimum concentration in WDS. Cu

and NH

Cl form a system in WDS and their interaction with other substances in WDS is unclear. In this study, the performance of Cu

/NH

Cl system on degradation of trace pollutants, taking carbamazepine (CBZ) as an example, in WDS was investigated, and significant promotion on CBZ degradation was observed. The acceleration was due to the generation of Cl, OH and other oxidants, which were identified by scavenge experiments. CBZ degradation in Cu

/NH

Cl system was highly pH-dependent, because the catalytic effect of Cu

can only work at low pH (Cu

precipitating at pH > 6.0). The removal of CBZ increased with the concentration of Cu

increasing. Water matrix (NOM, HCO

and Br

) can inhibit the removal of CBZ in Cu

/NH

Cl system. Further, five disinfection byproducts (DBPs), namely, trichloromethane (TCM), dichloroacetonitrile (DCAN), dichloroacetone (DCP), trichloronitromethane (TCNM) and trichloroacetone (TCP), were detected in chloramination in the presence/absence of Cu

. Compared with chloramination without Cu

, the cytotoxicity and genotoxicity of formed DBPs increased significantly in the presence of Cu

, indicating that the chemical safety in WDS deserves more attention.